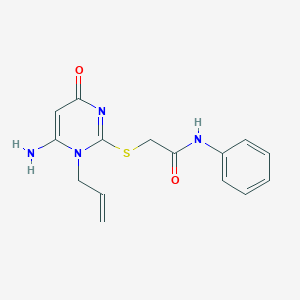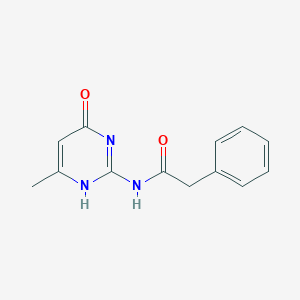
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a pyrimidine derivative that has been synthesized through a multistep process involving several chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide involves the inhibition of acetylcholinesterase, which results in an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in cognitive function, including memory and learning. By inhibiting the activity of acetylcholinesterase, N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function. N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide has also been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties. It has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide has several advantages for lab experiments, including its ability to inhibit the activity of acetylcholinesterase, which can improve cognitive function. N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide has also been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties, which can be useful in various research applications. However, there are also limitations to using N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide in lab experiments, including its complex synthesis method and potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide. One potential direction is the further study of its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to determine the potential toxicity of N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide and its long-term effects on human health.
Conclusion
In conclusion, N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide, or N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide has been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties, and has been studied for its potential use in the treatment of neurodegenerative disorders. While there are advantages to using N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide in lab experiments, there are also limitations, including its complex synthesis method and potential toxicity. Further research is needed to determine the full potential of N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide and its long-term effects on human health.
Métodos De Síntesis
The synthesis of N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide involves a multistep process that includes several chemical reactions. The first step involves the synthesis of 6-methyl-4-oxo-1H-pyrimidine-2-carboxylic acid, which is then reacted with thionyl chloride to form 6-methyl-4-oxo-1H-pyrimidine-2-carbonyl chloride. The resulting compound is then reacted with 2-phenylacetic acid to form N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide. The synthesis of N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide has been the subject of numerous scientific studies due to its potential applications in various fields. N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide has been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C13H13N3O2/c1-9-7-11(17)15-13(14-9)16-12(18)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,14,15,16,17,18) |
Clave InChI |
NZDAZFLGDYEVIQ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=O)N=C(N1)NC(=O)CC2=CC=CC=C2 |
SMILES |
CC1=CC(=O)N=C(N1)NC(=O)CC2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=O)N=C(N1)NC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



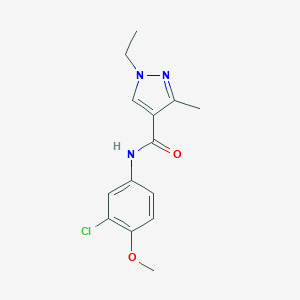
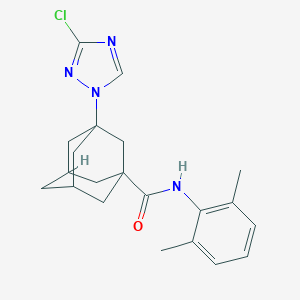
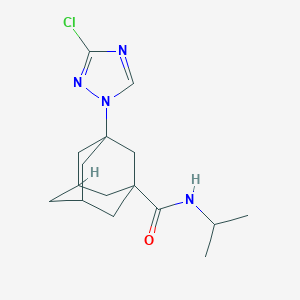
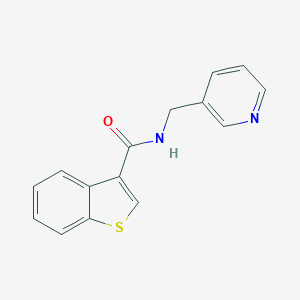
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)
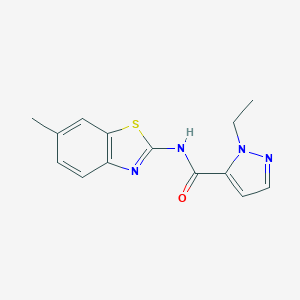
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280393.png)
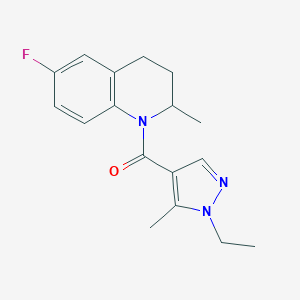
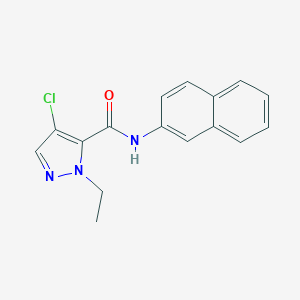
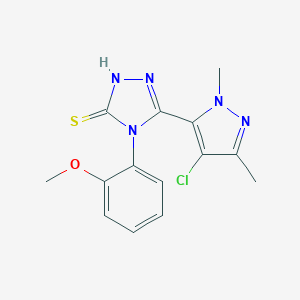
![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)
![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)
